molecular formula C6H10O3 B14399306 (1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane CAS No. 87937-03-9

(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane

Cat. No.: B14399306
CAS No.: 87937-03-9
M. Wt: 130.14 g/mol
InChI Key: ZYYRPZUNVFRMSX-ZBHICJROSA-N
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Description

(1S)-5-Methyl-3,6,8-trioxabicyclo[321]octane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diol with a suitable epoxide in the presence of an acid catalyst. The reaction conditions often require precise temperature control and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process, making it viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methyl group and oxygen atoms can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include alterations in metabolic processes or signaling pathways, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane include other bicyclic compounds with oxygen atoms, such as:

    1,4-Dioxane: A six-membered ring with two oxygen atoms.

    Tetrahydrofuran: A five-membered ring with one oxygen atom.

Uniqueness

What sets this compound apart is its unique bicyclic structure with three oxygen atoms and a methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

87937-03-9

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

(1S)-5-methyl-3,6,8-trioxabicyclo[3.2.1]octane

InChI

InChI=1S/C6H10O3/c1-6-4-7-2-5(9-6)3-8-6/h5H,2-4H2,1H3/t5-,6?/m0/s1

InChI Key

ZYYRPZUNVFRMSX-ZBHICJROSA-N

Isomeric SMILES

CC12COC[C@H](O1)CO2

Canonical SMILES

CC12COCC(O1)CO2

Origin of Product

United States

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